(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Description
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a structurally complex molecule featuring two distinct pharmacophoric motifs: a 3-(2-chlorophenyl)-5-methylisoxazole moiety and a 1,5-dioxa-9-azaspiro[5.5]undecane ring system. The spiroazaspiro component introduces conformational rigidity, which may enhance binding specificity in biological targets. The molecular formula is C₁₉H₁₇ClN₂O₃, with an average molar mass of 364.8 g/mol.
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-13-16(17(21-26-13)14-5-2-3-6-15(14)20)18(23)22-9-7-19(8-10-22)24-11-4-12-25-19/h2-3,5-6H,4,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEVNTWZJBNABE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC4(CC3)OCCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions.
Spirocyclic Structure Formation: The spirocyclic structure is formed by cyclization reactions involving the appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring and the spirocyclic structure.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols are the primary products.
Substitution: Depending on the nucleophile, products can vary widely, including amines or thioethers.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of isoxazole compounds exhibit significant antitumor properties. The incorporation of the spirocyclic structure may enhance the selectivity and potency against specific cancer cell lines. A study highlighted that similar isoxazole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models .
Antimicrobial Properties
Compounds with isoxazole rings have been noted for their antimicrobial activities. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways. Preliminary studies suggest that the compound could possess broad-spectrum antimicrobial effects, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria .
Neurological Applications
Due to its potential interaction with neurotransmitter systems, this compound may have implications in treating neurological disorders. Isoxazole derivatives have been studied for their ability to modulate GABA receptors, which could lead to anxiolytic or anticonvulsant effects. Research into similar compounds has shown promise in reducing seizure activity in animal models .
Case Studies
Mechanism of Action
The mechanism by which (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
(2-Chloro-6-fluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undec-9-yl)methanone
- Structure : Shares the 1,5-dioxa-9-azaspiro[5.5]undecane core but replaces the isoxazole group with a 2-chloro-6-fluorophenyl substituent.
- Molecular Formula: C₁₆H₁₈ClFNO₃.
- Key Differences : The absence of the isoxazole ring reduces heterocyclic diversity, while the fluorine atom at position 6 may enhance lipophilicity (logP ~2.8 vs. ~3.1 for the target compound) .
9-[4-(4-Chlorophenyl)-4-oxobutyl]-5-ethyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one
- Structure : Contains a 1-oxa-3,9-diazaspiro[5.5]undecane system instead of 1,5-dioxa-9-azaspiro[5.5]undecane, with a 4-(4-chlorophenyl)-4-oxobutyl chain.
- Molecular Formula : C₂₀H₂₇ClN₂O₃.
- Key Differences : The additional nitrogen atom in the spiro ring and the elongated alkyl chain may increase solubility in polar solvents (e.g., logP ~1.9) but reduce blood-brain barrier permeability compared to the target compound .
Analogues with Isoxazole or Heterocyclic Substituents
Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine
- Structure : Features a 3,4-dimethylisoxazole linked to an anthracene-derived Schiff base.
- Molecular Formula : C₂₁H₁₇N₂O.
- Key Differences : The planar anthracene moiety enhances fluorescence properties, while the absence of a spiro system reduces structural rigidity. This compound exhibits moderate antimicrobial activity, contrasting with the undetermined bioactivity of the target compound .
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-pyrazolyl)thiazole
- Structure : Combines thiazole, pyrazole, and triazole rings with fluorophenyl groups.
- Key Differences: The multi-heterocyclic architecture increases hydrogen-bonding capacity but introduces synthetic complexity.
Notes on Limitations
- Data Gaps : Biological activity profiles for the target compound and its analogues remain underexplored in public databases.
- Structural Complexity : The spiroazaspiro motif’s synthetic challenges may limit scalability compared to simpler heterocyclic systems .
Biological Activity
The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone , with CAS number 1351611-84-1 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant studies that highlight its pharmacological significance.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 376.8 g/mol . The structure incorporates an isoxazole ring and a spirocyclic moiety, which are often associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁ClN₂O₄ |
| Molecular Weight | 376.8 g/mol |
| CAS Number | 1351611-84-1 |
Biological Activity Overview
Research indicates that compounds containing isoxazole and spirocyclic structures often exhibit significant pharmacological effects, including:
- Anticancer Activity : Various studies have reported that isoxazole derivatives can inhibit the proliferation of cancer cells. For example, compounds similar to the target molecule have shown effectiveness against breast and colon cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, potentially through disruption of bacterial cell walls or inhibition of essential metabolic pathways .
Anticancer Studies
A study published in 2022 explored the antiproliferative effects of various isoxazole derivatives on cancer cell lines. The results indicated that certain structural modifications could enhance potency against specific types of cancer, highlighting the importance of the isoxazole moiety in these activities .
The mechanism by which isoxazole derivatives exert their effects often involves interaction with cellular targets such as enzymes or receptors. For instance, some studies suggest that these compounds may modulate signaling pathways related to cell survival and apoptosis .
Pharmacological Implications
The potential therapeutic applications of this compound could extend to:
- Cancer Therapy : Given its structural features, it may serve as a lead compound for developing new anticancer agents.
- Antimicrobial Agents : Its antimicrobial properties could be explored further for treating infections caused by resistant bacterial strains.
Q & A
Q. What are the key synthetic pathways for the isoxazole moiety in this compound, and how can chlorophenyl group incorporation be optimized?
The isoxazole core can be synthesized via cyclization of o-chlorobenzoxime chloride with ethyl acetoacetate under alkaline conditions, followed by hydrolysis and chlorination using phosphorus pentachloride . Optimization of the chlorophenyl incorporation requires strict control of reaction temperature (60–80°C) and stoichiometric ratios of hydroxylamine hydrochloride to o-chlorobenzaldehyde to minimize byproducts like unsubstituted isoxazoles . Purity can be enhanced via recrystallization from ethanol, as demonstrated in analogous isoxazole syntheses .
Q. Which spectroscopic techniques are most effective for confirming the spiro[5.5]undecane structure?
X-ray crystallography is the gold standard for resolving spirocyclic systems, as shown in studies of similar azaspiro compounds (e.g., 1-oxa-5-azaspiro[2.4]heptane-4,6-dione) to confirm bond angles and ring conformations . Complementary techniques include NMR to identify quaternary carbons at spiro junctions and high-resolution mass spectrometry (HRMS) to verify molecular weight .
Q. How does the 1,5-dioxa-9-azaspiro[5.5]undecane component influence solubility and stability?
The spirocyclic system enhances solubility in polar aprotic solvents (e.g., DMSO) due to its oxygen-rich ether linkages, as observed in structurally related 1,4-dioxa-8-azaspiro[4.5]decane derivatives . Stability under acidic conditions can be assessed via accelerated degradation studies (40°C, 0.1 M HCl), with LC-MS monitoring for ring-opening byproducts .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
Initial screening should focus on enzyme inhibition assays (e.g., kinases or proteases) due to the spirocyclic amine’s potential as a pharmacophore, following protocols used for Hedgehog Antagonist VIII and Pfmrk inhibitors . Cell permeability can be tested using Caco-2 monolayers with LC-MS quantification .
Advanced Research Questions
Q. What strategies resolve low yields in the final methanone coupling step?
Low yields during coupling of the isoxazole and spirocyclic amine may arise from steric hindrance. A two-step approach is recommended: (i) activate the isoxazole-4-carbonyl chloride using thionyl chloride, and (ii) employ Schlenk techniques under inert atmosphere with DMAP as a catalyst, as applied in analogous methanone syntheses . Reaction progress should be monitored via NMR if fluorinated analogs are used .
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can model interactions between the spirocyclic moiety and enzyme active sites, guided by crystallographic data from related inhibitors . Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize the compound’s conformation for binding .
Q. What analytical methods address contradictions in reported bioactivity data for structurally similar compounds?
Discrepancies in IC values may stem from impurity profiles or assay conditions. Orthogonal validation via:
- HPLC-PDA : Purity analysis (>98%) using Chromolith columns .
- Surface Plasmon Resonance (SPR) : Direct binding kinetics to eliminate false positives from fluorescent artifacts .
- Meta-analysis : Cross-referencing bioactivity data from Pfmrk and Hedgehog pathway inhibitors to identify structure-activity trends .
Q. How can the compound’s metabolic stability be improved without altering its core pharmacophore?
Deuterium incorporation at metabolically labile sites (e.g., methyl groups on the isoxazole) reduces CYP450-mediated degradation, as demonstrated in triticonazole analogs . Alternatively, PEGylation of the spirocyclic amine’s nitrogen enhances plasma half-life, following strategies used for azaspiro[5.5]undecane derivatives .
Q. What role does the 2-chlorophenyl substituent play in modulating electronic effects and bioactivity?
The electron-withdrawing chloro group enhances electrophilicity at the isoxazole’s 4-position, facilitating nucleophilic attack in target binding. Comparative studies of 2-chlorophenyl vs. 4-methoxyphenyl analogs (e.g., in acifluorfen) show a 10-fold increase in inhibitory potency due to improved π-stacking . Substituent effects can be quantified via Hammett σ constants and correlated with bioassay results .
Q. How can cross-disciplinary approaches (e.g., materials science) expand this compound’s research applications?
The spirocyclic system’s rigidity makes it a candidate for metal-organic frameworks (MOFs) in catalytic applications. Synthesis protocols from polycationic dye-fixatives (e.g., P(CMDA-DMDAAC)s) can be adapted to functionalize the compound for surface immobilization . Thermostability testing via TGA/DSC (20–500°C, N atmosphere) is critical .
Methodological Notes
- Synthesis Optimization : Prioritize reaction scalability by transitioning from batch to flow chemistry for chlorination steps .
- Data Reproducibility : Adhere to USP guidelines for impurity profiling and document all synthetic intermediates in supplementary information .
- Ethical Compliance : Ensure Halal/Kosher certification for biological testing if required, following protocols in pharmaceutical impurity analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
